2-Ethylbenzonitrile
Overview
Description
2-Ethylbenzonitrile is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Tool in Serotonin Receptor Studies
2-Ethylbenzonitrile derivatives, such as 25CN-NBOH, are reported as potent and selective serotonin 2A receptor (5-HT2AR) agonists. These compounds have been extensively used as pharmacological tools in various in vivo and in vitro studies. The improved and scalable synthesis of 25CN-NBOH makes it readily available for scientific research, aiding in the exploration of 5-HT2AR signaling in animal models (Kristensen et al., 2021).
Chemical Synthesis and Spectral Characterization
2-Aminobenzonitrile, a derivative of this compound, is utilized as a starting material for synthesizing various biologically active compounds. Studies involving the synthesis of a binuclear bridged Cr(III) complex using 2-aminobenzonitrile have shown its potential in producing compounds with significant antimicrobial and antioxidant activities, as well as strong DNA binding properties (Govindharaju et al., 2019).
Applications in Gas Sensing Technology
Ethynylated-thiourea derivatives, like 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been developed and used as sensing layers for detecting carbon dioxide (CO2) gas. These compounds, when applied to interdigitated electrodes, exhibit significant changes in resistance upon exposure to varying CO2 concentrations, demonstrating their potential in gas sensing technologies (Daud et al., 2019).
Anticancer Activity
The synthesis of compounds like 2-aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-diones using ortho-hydroxybenzonitrile, a derivative of this compound, has been investigated for their potential anticancer activity. These synthesized compounds have shown moderate activity against various malignant cancer cells, indicating their significance in cancer research (Chaban et al., 2020).
Understanding Corrosion Inhibition
Studies on aminobenzonitrile derivatives, including 2-aminobenzonitrile, have provided insights into their adsorption behavior and inhibition mechanism on steel surfaces in acidic mediums. This research, involving quantum chemical calculations and molecular dynamics simulations, has implications for understanding and developing corrosion inhibitors (Saha & Banerjee, 2015).
Properties
IUPAC Name |
2-ethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDXATQPJOOHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955669 | |
Record name | 2-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34136-59-9 | |
Record name | Benzonitrile, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-Ethylbenzonitrile in solar cell technology?
A1: Recent research suggests that this compound shows promise as a potential dye sensitizer in organic dye solar cells []. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to study its electronic structure and optical properties. The studies indicate that this compound exhibits favorable characteristics, such as its HOMO-LUMO energy gap and UV-Vis absorption spectrum, that make it a suitable candidate for further investigation in solar cell applications [].
Q2: How does the structure of this compound influence its interactions in crystal formations?
A2: Studies on lithium N,N′-bis(trimethylsilyl)amidinates, synthesized using this compound as a precursor, provide insights into its structural behavior []. The research reveals that the π system of the amidinate, derived from this compound, plays a crucial role in both intramolecular and intermolecular interactions within the crystal lattice []. The degree of π system involvement directly impacts the type of supramolecular structures formed in the solid state. This understanding of the structural behavior of this compound derivatives can be valuable for designing materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.